1-Ethyl-2-fluoro-3,4-dimethoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
158641-47-5 |
|---|---|
Molecular Formula |
C10H13FO2 |
Molecular Weight |
184.21 g/mol |
IUPAC Name |
1-ethyl-2-fluoro-3,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h5-6H,4H2,1-3H3 |
InChI Key |
RYVYWYSYNWMCCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)OC)OC)F |
Origin of Product |
United States |
Comprehensive Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 1-Ethyl-2-fluoro-3,4-dimethoxybenzene. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D techniques, allows for the complete assignment of all proton and carbon signals and confirms the specific arrangement of substituents on the benzene (B151609) ring.
The ¹H NMR spectrum is predicted to show distinct signals for each of the non-equivalent proton environments in the molecule.
Aromatic Protons: The aromatic region is expected to display two signals corresponding to H-5 and H-6. The H-6 proton, being adjacent only to H-5, would appear as a doublet. The H-5 proton would appear as a doublet of doublets, resulting from coupling to the adjacent H-6 proton (ortho-coupling, ³JHH) and a smaller coupling to the fluorine atom at C-2 (meta-coupling, ⁴JHF). Based on data for similar compounds like 1,2-dimethoxy-4-fluorobenzene, these protons would likely resonate in the range of 6.5-6.9 ppm. chemicalbook.com
Methoxy (B1213986) Protons: The two methoxy groups at C-3 and C-4 are chemically non-equivalent due to the asymmetrical substitution pattern of the ring. Therefore, they are expected to appear as two distinct singlets. Drawing from data on 1,2-dimethoxybenzene (B1683551), these signals would likely be found around 3.8-3.9 ppm. chemicalbook.com
Ethyl Protons: The ethyl group protons will exhibit a characteristic ethyl pattern. The methylene (B1212753) (CH₂) protons, adjacent to three methyl protons, will appear as a quartet. docbrown.infouic.edu These protons are attached to the aromatic ring, placing their predicted chemical shift around 2.6-2.7 ppm. stackexchange.comchemicalbook.com The methyl (CH₃) protons, adjacent to the two methylene protons, will appear as a triplet with a predicted chemical shift around 1.2 ppm. docbrown.infochemicalbook.com
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₂CH₃ | ~1.2 | Triplet (t) | ³JHH ≈ 7.5 |
| -CH₂ CH₃ | ~2.6 - 2.7 | Quartet (q) | ³JHH ≈ 7.5 |
| -OCH₃ (at C-3) | ~3.8 | Singlet (s) | - |
| -OCH₃ (at C-4) | ~3.9 | Singlet (s) | - |
| H-5 | ~6.6 | Doublet of Doublets (dd) | ³JHH ≈ 8.5, ⁴JHF ≈ 4.5 |
| H-6 | ~6.8 | Doublet (d) | ³JHH ≈ 8.5 |
Due to the lack of symmetry, the ¹³C NMR spectrum is predicted to show a total of 12 distinct signals: eight for the aromatic carbons and four for the substituent carbons. The fluorine atom will induce splitting in the signals of nearby carbons (C-F coupling).
Aromatic Carbons: The carbons directly bonded to oxygen (C-3 and C-4) are expected to be the most downfield in the aromatic region (around 145-155 ppm). The carbon bonded to fluorine (C-2) will also be significantly downfield and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-250 Hz. chemicalbook.com The remaining aromatic carbons (C-1, C-5, C-6) will appear at lower chemical shifts, with their signals also potentially showing smaller two-, three-, or four-bond C-F couplings.
Substituent Carbons: The two methoxy carbons are expected to resonate around 56-62 ppm. It has been noted that methoxy groups forced out-of-plane by steric hindrance can show a downfield shift compared to unhindered methoxy groups. nih.gov The ethyl group carbons are predicted to appear with the CH₂ carbon around 25-30 ppm and the CH₃ carbon around 15 ppm, based on data for ethylbenzene. docbrown.infochemicalbook.com
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| -CH₂C H₃ | ~15 | Singlet |
| -C H₂CH₃ | ~29 | Singlet |
| -OC H₃ (at C-3) | ~56-62 | Singlet or small doublet (⁴JCF) |
| -OC H₃ (at C-4) | ~56-62 | Singlet or small doublet (³JCF) |
| C-6 | ~115 | Doublet (³JCF) |
| C-5 | ~118 | Doublet (²JCF) |
| C-1 | ~130 | Doublet (³JCF) |
| C-4 | ~148 | Doublet (²JCF) |
| C-3 | ~150 | Doublet (³JCF) |
| C-2 | ~152 | Doublet (¹JCF ≈ 245 Hz) |
¹⁹F NMR is a highly sensitive technique for identifying fluorine-containing compounds. numberanalytics.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for fluorine on an aromatic ring typically falls within the range of -100 to -170 ppm relative to CFCl₃. alfa-chemistry.comucsb.edu The signal for the fluorine at C-2 would be split by neighboring protons. It is expected to appear as a doublet of doublets due to coupling with the ortho proton H-6 (³JHF) and the meta proton H-5 (⁴JHF). wikipedia.org
Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| F (at C-2) | -130 to -140 | Doublet of Doublets (dd) | ³JHF (to H-6) ≈ 8-10 Hz, ⁴JHF (to H-5) ≈ 4-6 Hz |
Two-dimensional (2D) NMR experiments are indispensable for confirming the precise structural assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. sdsu.edu It would show a clear cross-peak between the ethyl group's CH₂ and CH₃ protons, confirming their connectivity. It would also show a correlation between the aromatic protons H-5 and H-6, confirming their adjacent positions. github.io
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). researchgate.net An HSQC spectrum would definitively link each signal in the ¹H NMR spectrum to its corresponding signal in the ¹³C NMR spectrum (e.g., the proton at ~6.8 ppm with the C-6 carbon, the methyl protons at ~1.2 ppm with the ethyl methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between protons and carbons over two and three bonds. science.gov Key expected correlations for this compound would include:
Correlations from the ethyl CH₂ protons to the aromatic carbons C-1 and C-2.
Correlations from the methoxy protons at C-3 to the C-3 carbon and the adjacent C-2 and C-4 carbons.
Correlations from the methoxy protons at C-4 to the C-4 carbon and the adjacent C-3 and C-5 carbons.
Correlations from the aromatic proton H-5 to carbons C-1, C-3, and C-4.
Correlations from the aromatic proton H-6 to carbons C-1, C-2, and C-4. These HMBC correlations would provide unambiguous proof of the 1,2,3,4-substitution pattern.
The methoxy groups in 1,2-dimethoxybenzene derivatives are known to have preferred conformations relative to the plane of the aromatic ring. researchgate.netrsc.org In this compound, steric hindrance between the adjacent ethyl, fluoro, and methoxy groups could lead to a significant energy barrier for rotation around the C-O bonds. This restricted rotation might be observable by NMR. At room temperature, if the rotation is fast on the NMR timescale, average signals would be observed. However, at lower temperatures, this rotation could slow down, potentially leading to the observation of distinct signals for different conformers or significant line broadening of the methoxy and adjacent aromatic signals. Variable-temperature NMR studies could, in principle, be used to determine the free-energy barrier for this rotational process. rsc.orgresearchgate.net
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, corresponding to the stretching and bending of its chemical bonds.
The spectrum of this compound is predicted to show several characteristic absorption bands:
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl and methoxy groups are expected just below 3000 cm⁻¹ (typically in the 2850-2980 cm⁻¹ range).
Aromatic C=C Stretching: One or more bands corresponding to the stretching of the carbon-carbon bonds within the benzene ring are predicted to appear in the 1450-1610 cm⁻¹ region. spectroscopyonline.com
C-F Stretching: A strong absorption band due to the C-F bond stretch is expected in the fingerprint region, typically around 1200-1270 cm⁻¹.
C-O Stretching: Asymmetric and symmetric C-O-C stretching vibrations from the two ether linkages of the methoxy groups are predicted to produce strong bands around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.
Out-of-Plane Bending: The C-H out-of-plane (OOP) bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the benzene ring substitution pattern. spectroscopyonline.comspectra-analysis.com Additionally, a series of weak overtone and combination bands, often called "benzene fingers," are expected in the 1650-2000 cm⁻¹ region, the pattern of which is also diagnostic of the substitution. spectroscopyonline.com
Predicted Vibrational Spectroscopy Data (IR/Raman) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong |
| Aromatic Overtone "Fingers" | 2000 - 1650 | Weak |
| Aromatic C=C Ring Stretch | 1610 - 1450 | Medium-Strong |
| C-F Stretch | 1270 - 1200 | Strong |
| Asymmetric C-O-C Stretch | ~1250 | Strong |
| Symmetric C-O-C Stretch | ~1030 | Strong |
| C-H Out-of-Plane Bend | 900 - 700 | Strong |
Fourier-Transform Infrared (FT-IR) Spectroscopic Signatures of Functional Groups
FT-IR spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to display characteristic absorption bands corresponding to its constituent parts.
Key expected vibrational modes would include:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: Arising from the ethyl group, these would appear in the 3000-2850 cm⁻¹ range.
C=C Aromatic Ring Stretching: A series of peaks, often complex, would be expected between 1600 cm⁻¹ and 1450 cm⁻¹.
C-O-C (Ether) Stretching: Strong, characteristic absorptions for the methoxy groups would likely be present in the 1300-1000 cm⁻¹ region. The aromatic ether linkage would show an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch near 1075-1020 cm⁻¹.
C-F Stretching: A strong absorption band, characteristic of the carbon-fluorine bond, would be anticipated in the 1400-1000 cm⁻¹ range. Its exact position would be influenced by the aromatic system.
A hypothetical data table for the principal FT-IR peaks is presented below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 3000-2850 | C-H Stretch | Ethyl Group (-CH₂CH₃) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1275-1200 | Asymmetric C-O-C Stretch | Aryl Ether (-OCH₃) |
| 1400-1000 | C-F Stretch | Fluoro-Aromatic |
| 1075-1020 | Symmetric C-O-C Stretch | Aryl Ether (-OCH₃) |
Raman Spectroscopy for Molecular Vibrational Modes and Structural Insights
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be valuable for confirming the aromatic ring structure and the presence of the ethyl substituent. Expected signals would include prominent peaks for the aromatic ring breathing modes and C-C stretching vibrations of the ethyl group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-resolution mass spectrometry would be crucial for unequivocally validating the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the exact elemental composition can be determined. The theoretical exact mass of C10H13FO2 is 184.0900. HRMS analysis should yield a value extremely close to this theoretical mass, thereby confirming the molecular formula.
Elucidation of Fragmentation Patterns and Isomer Differentiation
In a mass spectrometer, molecules are ionized and then fragment in predictable ways. The fragmentation pattern of this compound would provide a fingerprint that helps to confirm its structure. A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃, a loss of 15 Da) to form a stable benzylic cation. bldpharm.com Therefore, a prominent peak at an m/z of 169 (184 - 15) would be anticipated. Further fragmentation could involve the loss of carbon monoxide (CO) or formaldehyde (B43269) (CH₂O) from the methoxy groups.
A hypothetical table of major fragment ions is shown below.
| m/z | Proposed Fragment Ion | Neutral Loss |
| 184 | [C₁₀H₁₃FO₂]⁺˙ | - |
| 169 | [C₉H₁₀FO₂]⁺ | •CH₃ |
| 154 | [C₉H₇FO₂]⁺˙ | C₂H₅• |
| 126 | [C₈H₇FO]⁺˙ | CO |
Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzene ring and its substituents in this compound act as a chromophore. The absorption of UV light excites electrons from lower to higher energy orbitals. The substitution pattern on the benzene ring, including the activating methoxy groups and the fluorine atom, would influence the wavelength of maximum absorption (λmax). It is expected that the compound would exhibit absorption bands in the UV region, characteristic of substituted benzene derivatives. mdpi.com
Mechanistic Investigations of Reactivity and Transformation Pathways
Reactivity Profile in Electrophilic Aromatic Substitution (EAS) Reactions
The reactivity of "1-Ethyl-2-fluoro-3,4-dimethoxybenzene" in electrophilic aromatic substitution (EAS) is governed by the cumulative electronic and steric effects of its four substituents. The directing effects of these groups determine the position of substitution for an incoming electrophile.
The substituents on the benzene (B151609) ring can be categorized based on their influence on the reaction rate and the orientation of substitution:
Activating Groups: These groups increase the rate of EAS compared to benzene. They are typically ortho-, para-directors.
Deactivating Groups: These groups decrease the rate of EAS compared to benzene. Most are meta-directors, with the exception of halogens, which are ortho-, para-directors.
In "this compound," the substituents are:
-CH₂CH₃ (Ethyl): An alkyl group, which is weakly activating and an ortho-, para-director. youtube.com
-F (Fluoro): A halogen, which is weakly deactivating but an ortho-, para-director. pressbooks.pub
-OCH₃ (Methoxy): An alkoxy group, which is a strong activating group and an ortho-, para-director due to its ability to donate electrons through resonance. libretexts.org
The positions on the aromatic ring available for substitution are C5 and C6. The directing effects of the existing substituents on these positions are summarized below:
| Substituent | Position | Directing Effect | Influence on Positions C5 and C6 |
| Ethyl (-CH₂CH₃) | 1 | Ortho, Para | Para to C5, Meta to C6 |
| Fluoro (-F) | 2 | Ortho, Para | Meta to C5, Para to C6 |
| Methoxy (B1213986) (-OCH₃) | 3 | Ortho, Para | Ortho to C5, Meta to C6 |
| Methoxy (-OCH₃) | 4 | Ortho, Para | Ortho to C5, Ortho to C6 |
Considering these directing effects, position C5 is strongly favored for electrophilic substitution. It is ortho to two powerful activating methoxy groups and para to the activating ethyl group. Although it is meta to the deactivating fluoro group, the cumulative activating and directing influence of the other three substituents will predominantly steer the incoming electrophile to this position. Position C6 is less favored due to being meta to both the ethyl and one of the methoxy groups, although it is para to the fluoro group and ortho to the other methoxy group. Steric hindrance from the adjacent ethyl group at C1 might also play a role in disfavoring substitution at C6. youtube.com
Carbon-Hydrogen (C-H) Functionalization Reactions Involving Fluoroarene Moieties
Carbon-hydrogen (C-H) functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
For fluoroarenes like "this compound," C-H functionalization can provide a direct route to introduce new substituents onto the aromatic ring. Palladium-catalyzed C-H functionalization reactions are particularly noteworthy. For instance, studies have shown that palladium catalysts can facilitate the reaction of fluorinated diazoalkanes with electron-rich aromatic systems, leading to the formation of gem-difluoro olefins through a C-H functionalization and subsequent β-fluoride elimination process. d-nb.info While this specific reaction was demonstrated on 1,3,5-trimethoxybenzene, the electron-rich nature of "this compound" suggests it could be a suitable substrate for similar transformations.
The regioselectivity of C-H functionalization is often directed by the electronic and steric properties of the substituents already present on the ring. In "this compound," the C-H bonds at positions 5 and 6 are potential sites for functionalization. The strong electron-donating methoxy groups would likely direct the metal catalyst to the adjacent C-H bonds, making the C-H bond at position 5 a probable site for reaction.
Oxidative and Reductive Transformations of the Aromatic Ring and Substituents
The aromatic ring and substituents of "this compound" can undergo various oxidative and reductive transformations.
Oxidative Transformations: The electron-rich nature of the benzene ring, due to the two methoxy groups and the ethyl group, makes it susceptible to oxidation. Strong oxidizing agents can lead to the degradation of the aromatic ring. However, under controlled conditions, selective oxidation of the substituents may be possible. For example, the ethyl group could potentially be oxidized at the benzylic position.
Reductive Transformations: The aromatic ring of "this compound" is generally resistant to reduction under standard catalytic hydrogenation conditions due to its aromatic stability. More forceful conditions, such as Birch reduction, could potentially reduce the aromatic ring. However, the presence of multiple substituents would lead to a complex mixture of products.
The methoxy groups are generally stable to reduction. The fluoro substituent is also typically not removed by standard catalytic hydrogenation.
Rearrangement Reactions and Isomerization Pathways
Currently, there is no specific information available in the searched literature detailing rearrangement reactions or isomerization pathways for "this compound." Aromatic compounds are generally stable, and rearrangements typically require harsh conditions or specific catalytic systems that promote bond migration.
Isomerization, such as the migration of the ethyl or fluoro group to a different position on the ring, would likely require high energy input to overcome the stability of the aromatic system and would likely proceed through complex mechanisms, potentially involving intermediates that disrupt aromaticity.
Mechanistic Studies of Selectively Catalyzed Reactions (e.g., Palladium-catalyzed fluorination, Ir-catalyzed C-F bond formation)
Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions. Mechanistic studies on palladium-catalyzed reactions often involve a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. core.ac.uk For a hypothetical cross-coupling reaction involving "this compound," the C-F bond is generally strong and less reactive in oxidative addition compared to C-Cl, C-Br, or C-I bonds. However, with appropriate ligands, palladium catalysts can activate C-F bonds.
Mechanistic investigations of palladium-catalyzed cross-coupling of related alkenylsilanols have shown the convergence of reaction pathways, where different starting materials proceed through a common intermediate. illinois.edu
Iridium-Catalyzed C-F Bond Formation: Iridium catalysts have been developed for various transformations, including C-H activation and borylation. While specific examples of Ir-catalyzed C-F bond formation directly on a substrate like "this compound" are not found in the provided search results, research in this area is ongoing. Such reactions would likely involve oxidative addition of a fluorine source and reductive elimination to form the C-F bond.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the behavior of electrons and nuclei, providing a quantitative understanding of molecular characteristics.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the properties of medium-sized organic molecules like dimethoxybenzene derivatives. nih.govnih.gov DFT calculations are instrumental in determining the electronic structure, optimizing the molecular geometry to find the most stable arrangement of atoms, and predicting vibrational frequencies that correspond to infrared and Raman spectra. nih.govresearchgate.net
For dimethoxybenzene derivatives, various DFT functionals and basis sets are employed to analyze their properties. nih.gov Hybrid functionals like B3LYP are often preferred as they provide a good balance between accuracy and computational cost, especially for predicting electronic properties and non-covalent interactions. nih.gov While the PBE functional is noted to be more time-efficient, B3LYP typically yields lower total energy values, indicating a more accurate prediction of the ground state. nih.gov The choice of basis set, such as 6-311G(d,p) or the more computationally demanding Def2-TZVP, also impacts accuracy, with larger basis sets generally providing more reliable results. nih.gov
Geometry Optimization: The process begins with geometry optimization, where the molecule's structure is computationally adjusted to find the lowest energy conformation. For related drug molecules, tight convergence criteria are used to ensure a high-quality final structure. nih.gov The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Electronic Structure: Once the geometry is optimized, DFT is used to analyze the electronic properties. This includes calculating the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and mapping the molecular electrostatic potential (MEP). nih.gov The MEP is useful for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are key to its reactivity. nih.gov
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Laser-Raman spectroscopy. researchgate.net These calculations help in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds. researchgate.net For instance, in aromatic compounds, characteristic C-H stretching vibrations can be identified and compared with theoretically predicted values. researchgate.net
| Functional | Key Feature | Typical Application |
|---|---|---|
| B3LYP | Hybrid functional, provides lowest total energy. | Accurate prediction of electronic properties and non-covalent interactions. |
| PBE | More time-efficient calculation. | Faster computations where high accuracy is not the primary concern. |
Ab Initio Methods for High-Accuracy Molecular Properties
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more intensive than DFT, they can offer higher accuracy for certain molecular properties. These methods are particularly valuable for benchmarking results obtained from DFT and for systems where electron correlation is critical. For complex organic compounds, ab initio calculations can provide precise predictions of geometries, reaction energies, and spectroscopic constants, serving as a "gold standard" for computational studies.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. youtube.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap suggests that a molecule is more reactive. researchgate.net
For dimethoxybenzene derivatives, FMO analysis reveals that these compounds possess excellent thermodynamic stability, which is advantageous for applications such as pharmaceuticals. nih.gov The specific energies of the HOMO and LUMO can be calculated using DFT methods like B3LYP with a 6-311++G(d,p) basis set. nih.govresearchgate.net
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -5.89 | Electron-donating ability |
| ELUMO | -1.63 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.26 | Chemical reactivity and stability |
Conformational Landscape Analysis and Energy Minima Identification
Molecules with rotatable bonds, such as the ethyl and methoxy (B1213986) groups in 1-Ethyl-2-fluoro-3,4-dimethoxybenzene, can exist in multiple conformations. Conformational analysis aims to map the potential energy surface of the molecule to identify stable conformers, which correspond to local energy minima. nih.gov
This process often involves systematically rotating key dihedral angles and performing geometry optimization at each step to trace the energy profile. nih.gov For fluorinated alkanes, for example, DFT calculations using functionals like M05-2X or M06 have been used to scan the potential energy surface by adjusting dihedral angles in increments and allowing the rest of the molecule to relax. nih.gov The energies of the resulting conformations are then used to calculate their relative populations at a given temperature using the Boltzmann distribution. Identifying the global energy minimum provides the most likely conformation of the molecule in its ground state. nih.gov
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing transition states, which are the energy maxima along the reaction coordinate.
The geometry of the transition state provides crucial information about the mechanism of a chemical transformation. DFT methods, such as B3LYP, are commonly used to optimize transition state structures and calculate their energies. nih.gov The activation energy of the reaction can then be determined as the energy difference between the transition state and the reactants. This theoretical insight helps in understanding reaction kinetics and predicting how changes in the molecular structure will affect the reaction outcome.
Spectroscopic Property Prediction and Comparison with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental measurements to validate both the computational model and the experimental structure determination. researchgate.netmaterialsciencejournal.org
Using the optimized geometry obtained from DFT calculations, it is possible to predict various spectra, including NMR, IR, and UV-Visible spectra. researchgate.netresearchgate.net For instance, theoretical vibrational frequencies calculated using DFT can be correlated with experimental FT-IR and Raman spectra, aiding in the assignment of complex spectral bands. researchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the structure of a newly synthesized compound. materialsciencejournal.org Time-dependent DFT (TD-DFT) is often used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.netmaterialsciencejournal.org This synergy between computational prediction and experimental data is invaluable for the structural characterization of complex organic molecules.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the behavior of molecules and their interactions over time. While specific MD simulation studies on this compound are not extensively available in publicly accessible literature, the principles and insights gained from simulations of analogous compounds, such as other dimethoxybenzene and fluorinated benzene (B151609) derivatives, provide a framework for understanding its potential behavior in solution.
MD simulations can elucidate the influence of different solvents on the conformation and dynamics of this compound. The solvent can significantly affect the molecule's rotational and vibrational motions, as well as its interactions with surrounding molecules. For instance, in polar solvents, the dimethoxy and fluoro substituents would be expected to engage in dipole-dipole interactions and potentially hydrogen bonding with solvent molecules. In contrast, in non-polar solvents, van der Waals forces would be the predominant intermolecular interactions.
Furthermore, these simulations can provide detailed insights into the specific intermolecular interactions that govern the behavior of this compound in a condensed phase. Hirshfeld surface analysis, a computational tool often used in conjunction with crystallographic data, can visualize and quantify these interactions. For derivatives of dimethoxybenzene, such analyses have revealed the importance of various intermolecular contacts, including hydrogen bonds. nih.gov
A molecular dynamics study on benzene and its fluorinated derivatives in supercritical CO2 revealed that fluorinated compounds are better solvated than their hydrogenated analogs. rsc.org This improved solvation was attributed to a higher coordination number of solvent molecules around the fluorinated solute, stemming from an increase in the solvent-accessible surface area, rather than stronger individual interactions with CO2 molecules. rsc.org This suggests that the fluorine atom in this compound could play a significant role in its solvation properties.
The strength and nature of intermolecular interactions can be dissected using techniques like Symmetry-Adapted Perturbation Theory (SAPT). While not a direct output of MD simulations, SAPT can be used on snapshots from simulations to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies. This allows for a detailed understanding of the forces driving molecular association and organization in solution.
To illustrate the type of data that can be obtained from such computational studies, the following tables present hypothetical findings based on the behavior of similar molecules.
Table 1: Hypothetical Solute-Solvent Interaction Energies for this compound in Various Solvents
| Solvent | Dielectric Constant | Predominant Interaction Type | Interaction Energy (kJ/mol) |
| Water | 80.1 | Hydrogen Bonding, Dipole-Dipole | -45.2 |
| Methanol | 32.7 | Hydrogen Bonding, Dipole-Dipole | -38.5 |
| Acetonitrile | 37.5 | Dipole-Dipole | -25.1 |
| Cyclohexane | 2.0 | van der Waals | -15.8 |
This table is interactive. Users can sort the data by clicking on the column headers.
Table 2: Hypothetical Radial Distribution Function (g(r)) Peak Distances for Solvent Atoms around Functional Groups of this compound in Water
| Functional Group | Solvent Atom | Peak Distance (Å) |
| Fluoro | O (Water) | 3.1 |
| Methoxy (O) | H (Water) | 2.8 |
| Ethyl | O (Water) | 3.5 |
| Aromatic Ring | O (Water) | 3.4 |
This table is interactive. Users can sort the data by clicking on the column headers.
These tables conceptualize the kind of detailed, quantitative information that molecular dynamics simulations and related computational methods can provide regarding the solvent effects and intermolecular interactions of this compound. Such studies are invaluable for predicting the behavior of this compound in different chemical environments.
Applications in Advanced Organic Synthesis and Enabling Technologies
Potential Role as a Versatile Synthetic Building Block for Complex Molecular Architectures
The structure of 1-Ethyl-2-fluoro-3,4-dimethoxybenzene suggests it could be a valuable building block in the synthesis of complex molecules. The fluorine atom and methoxy (B1213986) groups can direct further electrophilic aromatic substitutions to specific positions on the benzene (B151609) ring, allowing for controlled, stepwise construction of more elaborate structures. The ethyl group can also be a site for further chemical modification. This controlled reactivity is crucial for creating intricate molecular frameworks found in pharmaceuticals, agrochemicals, and other functional organic materials.
The interplay of the electron-donating methoxy groups and the electron-withdrawing, yet ortho-, para-directing fluoro group, offers a unique substitution pattern that can be exploited by organic chemists. This regiochemical control is a key aspect of designing efficient synthetic routes to complex target molecules.
Postulated Utilization in Multi-step Organic Syntheses to Access Diverse Chemical Space
In the context of multi-step organic synthesis, a process where a target molecule is built through a sequence of chemical reactions, this compound could serve as a key starting material. researchgate.netyoutube.comyoutube.comyoutube.com Its distinct substitution pattern provides a scaffold that can be elaborated upon through various chemical transformations. For instance, the methoxy groups could be selectively demethylated to reveal reactive phenol (B47542) functionalities, or the aromatic ring could undergo coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.
The ability to perform a series of reactions on this core structure would enable chemists to generate a library of diverse compounds. This exploration of "chemical space" is fundamental to discovering new molecules with desired properties, such as biological activity or specific material characteristics.
Hypothetical Precursor in the Development of Fluorinated Scaffolds for Academic Research
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. mdpi.comamericanelements.com this compound represents a potential starting point for the synthesis of more complex fluorinated scaffolds. americanelements.com
Academic research often focuses on developing novel molecular frameworks to investigate fundamental chemical principles or to serve as templates for new functional molecules. The presence of the fluorine atom in this particular arrangement with methoxy and ethyl groups could be leveraged to create novel heterocyclic or polycyclic aromatic systems with unique stereoelectronic properties, which are valuable for fundamental research.
Speculative Applications in Material Science Research
The electronic nature of the substituted benzene ring in this compound suggests potential applications in materials science. The electron-donating methoxy groups and the electron-withdrawing fluoro group create a polarized aromatic system. This electronic characteristic is a desirable feature for precursors to functional materials.
For instance, this compound could potentially be used to synthesize monomers for fluorinated polymers with specific dielectric properties or thermal stability. Furthermore, its derivatives might be investigated for their liquid crystalline or nonlinear optical properties, which are important for applications in displays and photonics. While no direct evidence links this specific compound to such applications, the general utility of fluorinated and methoxy-substituted aromatics in materials science supports this possibility.
Postulated Design of Novel Chemical Probes and Ligands for Research Investigations
Chemical probes are small molecules used to study biological processes, while ligands are molecules that bind to specific biological targets like proteins or nucleic acids. The design of such molecules often requires a scaffold that can be readily functionalized to optimize binding and selectivity.
This compound could serve as a foundational structure for developing novel probes and ligands. nih.gov The different functional groups offer handles for introducing reporter groups (for probes) or pharmacophoric elements (for ligands). The specific substitution pattern could also influence the conformational preferences of the molecule, which is a critical factor in achieving high-affinity and selective binding to a biological target. Research in this area would involve synthesizing derivatives of this compound and evaluating their interactions with proteins or other biomolecules of interest.
Environmental Transformation and Degradation Pathways: an Academic Perspective
Abiotic Degradation Mechanisms in Environmental Compartments (e.g., Photodegradation kinetics and products, Hydrolysis)
Abiotic degradation, occurring without the intervention of living organisms, is a crucial determinant of the persistence of organic compounds in the environment. The primary mechanisms for a compound like 1-Ethyl-2-fluoro-3,4-dimethoxybenzene are photodegradation and hydrolysis.
Photodegradation:
Aromatic compounds can undergo photodegradation through direct absorption of sunlight or indirect reaction with photochemically generated reactive species like hydroxyl radicals (•OH). The presence of chromophoric groups, such as the substituted benzene (B151609) ring in this compound, suggests a potential for direct photolysis. The rate and products of photodegradation are influenced by the substituents on the aromatic ring. For instance, studies on other benzene derivatives have shown that substituents can alter the electronic properties and thus the photochemical reactivity of the molecule. nih.gov
While specific kinetic data for this compound is not available, research on related aromatic ethers provides some insights. For example, the photooxidation half-life of 1,4-dimethoxybenzene (B90301) in natural water has been measured at 60 hours in continuous sunlight at the surface and 150 hours at a 1-meter depth, indicating that photodegradation can be a significant removal pathway for dimethoxybenzene derivatives. nih.gov The presence of a fluorine atom may influence the photodegradation rate, potentially through its electron-withdrawing nature, but specific studies are needed to quantify this effect.
Hydrolysis:
Hydrolysis is the cleavage of chemical bonds by the addition of water. For this compound, the ether linkages of the methoxy (B1213986) groups and the carbon-fluorine bond are the most likely sites for hydrolysis. Generally, aryl ethers are relatively stable to hydrolysis under neutral pH conditions. However, the presence of an α-fluorine atom in ethers can increase their vulnerability to acid-catalyzed hydrolysis. acs.orgsci-hub.se Studies on α-fluorinated ethers have shown that they can be susceptible to hydrolysis, which may proceed autocatalytically if acidic byproducts are formed. acs.org The stability of aryl fluoroalkyl ethers has been noted to be comparable to that of trifluoro-derivatives, suggesting a degree of resistance to hydrolysis under normal environmental conditions. sci-hub.sedatapdf.com The rate of hydrolysis is expected to be slow at neutral pH but could be accelerated in acidic environments.
| Degradation Pathway | Influencing Factors | Potential Products (Inferred) |
| Photodegradation | Light intensity, presence of photosensitizers, water depth | Hydroxylated derivatives, products of ring cleavage |
| Hydrolysis | pH (acidic conditions may enhance), temperature | 2-Fluoro-3,4-dimethoxyphenol, methanol, fluoride (B91410) ions |
Biotic Degradation Pathways and Microbial Metabolisms of Substituted Aromatic Ethers
Microbial degradation is a primary mechanism for the removal of many organic pollutants from the environment. Bacteria and fungi possess diverse enzymatic systems capable of metabolizing aromatic compounds. nih.gov The degradation of this compound would likely proceed through initial enzymatic attacks on the substituents or the aromatic ring.
The methoxy groups are a likely point of initial attack. The enzymatic cleavage of aromatic ethers is a well-documented microbial process. nih.govpsu.edu For example, the biosynthesis of veratrole (1,2-dimethoxybenzene) in plants involves the methylation of guaiacol (B22219) (2-methoxyphenol), and its degradation in the environment would involve the reverse process of demethylation. nih.gov This O-demethylation is often catalyzed by monooxygenase enzymes, yielding the corresponding phenols. Subsequent hydroxylation of the aromatic ring would lead to the formation of catechols, which are key intermediates in the aerobic degradation of aromatic compounds. These catechols can then undergo ring cleavage by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways. psu.edu
The ethyl group could also be a site for initial oxidation, leading to the formation of an alcohol, aldehyde, and then a carboxylic acid, which can be further metabolized. The fluorine substituent, however, can pose a challenge to microbial degradation. The carbon-fluorine bond is strong, and its cleavage often requires specialized enzymes. The presence of fluorine can sometimes block metabolic pathways or lead to the formation of dead-end metabolites.
| Microbial Process | Key Enzymes (Inferred) | Potential Metabolites (Inferred) |
| O-Demethylation | Monooxygenases | 1-Ethyl-2-fluoro-4-methoxyphenol, 1-Ethyl-2-fluoro-3-methoxyphenol |
| Ethyl Group Oxidation | Oxidases, Dehydrogenases | 1-(1-Hydroxyethyl)-2-fluoro-3,4-dimethoxybenzene, 2-Fluoro-3,4-dimethoxybenzoic acid |
| Aromatic Ring Hydroxylation | Dioxygenases | 1-Ethyl-2-fluoro-3,4-dimethoxy-catechol derivatives |
| Ring Cleavage | Catechol dioxygenases | Aliphatic acids |
Theoretical Modeling of Environmental Persistence and Transformation Mechanisms
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate of chemicals. ecetoc.orgnih.gov These models use the molecular structure of a compound to estimate its physicochemical properties and environmental endpoints. Several QSAR models have been developed for properties relevant to environmental persistence, such as biodegradability, atmospheric hydroxylation rate, and partition coefficients. osti.gov
For this compound, QSAR models could be used to estimate its octanol-water partition coefficient (log Kow), which is a key parameter for assessing its potential for bioaccumulation and sorption to soil and sediment. Models developed for fluorinated compounds are particularly relevant. rsc.orgresearchgate.net The OPERA models, for example, provide predictions for various environmental fate endpoints and are designed to be compliant with regulatory standards. osti.gov
The persistence of this compound in the environment will be a function of its resistance to both abiotic and biotic degradation. The presence of the fluorine atom is expected to increase its persistence compared to its non-fluorinated analog. Theoretical models can help to quantify this effect by predicting degradation half-lives based on the contributions of different structural fragments.
Research on Bioavailability and Environmental Mobility Mechanisms for Benzene Derivatives
The bioavailability and mobility of a chemical in the environment determine its potential for exposure to organisms and its distribution across different environmental compartments (air, water, soil). These properties are largely governed by the compound's water solubility, vapor pressure, and its tendency to sorb to soil and sediment.
Benzene and its derivatives are known to be mobile in the environment. researchgate.net The mobility of this compound in soil will be influenced by its sorption to soil organic matter. The octanol-water partition coefficient (log Kow) is a good indicator of this sorption potential. Compounds with higher log Kow values tend to sorb more strongly to soil and have lower mobility. The presence of two methoxy groups and an ethyl group would suggest a moderate log Kow for this compound.
Conclusion and Future Research Directions
Summary of Current Academic Understanding Regarding 1-Ethyl-2-fluoro-3,4-dimethoxybenzene and its Class
The current body of scientific literature lacks specific, in-depth studies focused exclusively on this compound. However, a comprehensive understanding of its chemical nature and potential reactivity can be extrapolated from research on analogous fluoroaromatic compounds. The academic consensus is that the physicochemical properties and reactivity of such molecules are dictated by the interplay of the electronic effects of the substituents on the aromatic ring.
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, while the methoxy (B1213986) groups and the ethyl group are electron-donating. This substitution pattern is expected to create a unique electronic environment on the benzene (B151609) ring, influencing its reactivity in electrophilic and nucleophilic aromatic substitution reactions. Research on fluorinated aromatics suggests that they often exhibit enhanced thermal and chemical stability. acs.org
While direct synthetic routes for this compound are not prominently documented, the synthesis of related compounds, such as 1-fluoro-2,5-dimethoxy-4-nitrobenzene, has been achieved through nitration of the corresponding fluoro-dimethoxybenzene precursor. mdpi.com This suggests that functionalization of a pre-existing 1-ethyl-2-fluoro-dimethoxybenzene scaffold or the introduction of the ethyl group at a later stage are plausible synthetic strategies. The broader class of fluoroaromatic compounds is of significant interest due to their applications in medicinal chemistry and materials science, where the introduction of fluorine can modulate biological activity and material properties.
Identification of Key Knowledge Gaps and Unexplored Research Avenues
The most significant knowledge gap is the absence of dedicated research on this compound itself. This presents a number of unexplored avenues for research:
Synthesis and Characterization: There is a clear need for the development of a reliable and high-yielding synthetic pathway to this compound. Following its synthesis, a thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and provide foundational data.
Physicochemical Properties: The fundamental physicochemical properties of this compound, including its melting point, boiling point, solubility, and electronic properties, remain unmeasured.
Reactivity Profile: A systematic investigation of the reactivity of this compound in various chemical transformations is lacking. This includes its behavior in electrophilic aromatic substitutions, nucleophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions.
Biological Activity: The potential biological activities of this compound are completely unknown. Given that many fluorinated and methoxylated aromatic compounds exhibit interesting pharmacological properties, screening for various biological targets could be a fruitful area of investigation.
Proposed Future Research Trajectories for Enhanced Synthetic Accessibility and Mechanistic Insights
To address the existing knowledge gaps, the following research trajectories are proposed:
Development of Novel Synthetic Routes: Future synthetic efforts could focus on a multi-step synthesis starting from commercially available precursors. One potential route could involve the fluorination of a suitably substituted dimethoxy-ethylbenzene derivative. Alternatively, a building-block approach, where the fluorinated aromatic core is constructed first, followed by the introduction of the ethyl and methoxy groups, could be explored. The development of stereoselective methods for the synthesis of related fluorinated compounds could also provide valuable insights. nih.gov
Mechanistic Studies: Once a reliable synthesis is established, mechanistic studies on the formation and subsequent reactions of this compound would be highly valuable. This could involve kinetic studies, isotopic labeling experiments, and computational modeling to understand the influence of the substituents on reaction pathways and transition states. For instance, understanding the directing effects of the fluorine and methoxy groups in electrophilic substitution reactions would be of fundamental importance.
Exploration of Catalytic Transformations: Investigating the utility of this compound as a substrate in modern catalytic reactions, such as palladium-catalyzed cross-coupling or gold-catalyzed hydrofluorination of related alkynes, could open up new avenues for the synthesis of more complex molecules. nih.gov
Broader Implications for Fluoroaromatic Chemistry, Stereoselective Synthesis, and Computational Methodologies
The study of this compound, despite its current obscurity, has the potential to contribute significantly to several areas of chemical science:
Fluoroaromatic Chemistry: A deeper understanding of the synthesis and reactivity of this compound would add to the growing body of knowledge on fluoroaromatic systems. acs.org It would provide a valuable case study for the interplay of multiple, electronically distinct substituents on an aromatic ring.
Stereoselective Synthesis: Should chiral derivatives of this compound be targeted, it would necessitate the development of new stereoselective synthetic methods, which is a continuing challenge and a highly active area of research. rsc.org
Computational Methodologies: The unique substitution pattern of this compound makes it an interesting candidate for theoretical studies. nih.gov Computational methods could be employed to predict its structure, properties, and reactivity, and these predictions could then be validated experimentally. emanresearch.orgresearchgate.net This synergy between computational and experimental chemistry is a powerful tool in modern drug discovery and materials science. scielo.org.mxnih.gov
Q & A
Q. What are the key considerations for synthesizing 1-Ethyl-2-fluoro-3,4-dimethoxybenzene with high purity?
Methodological Answer: Synthesis optimization requires attention to:
- Substituent Reactivity : Fluorine and methoxy groups influence electrophilic substitution patterns. Use regioselective protection/deprotection strategies to avoid side reactions (e.g., demethylation or fluorination over-reduction) .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Safety : Use closed systems and local exhaust ventilation to handle volatile intermediates, as recommended in safety protocols for fluorinated aromatics .
Q. Which analytical techniques are most effective for characterizing structural and electronic properties?
Methodological Answer:
- NMR Spectroscopy : NMR identifies fluorine environments, while NMR resolves methoxy and ethyl group splitting patterns. Compare shifts to analogous compounds (e.g., 3,5-difluorobenzoic acid derivatives) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation pathways. Use isotopic pattern matching to distinguish from impurities .
- X-ray Crystallography : Resolve ambiguous stereochemistry or substituent positioning, as demonstrated in studies of fluorinated benzothiazine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer: Contradictions often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:
- Variable-Temperature NMR : Identify conformational changes (e.g., hindered rotation of the ethyl group) by analyzing peak splitting at different temperatures .
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- Cross-Validation : Combine IR, Raman, and UV-Vis spectra to detect electronic transitions influenced by fluorine’s electron-withdrawing effects .
Q. What strategies are recommended for studying its reactivity in heterogeneous environments (e.g., adsorption on surfaces)?
Methodological Answer:
- Surface Adsorption Studies : Utilize microspectroscopic imaging (e.g., AFM-IR) to monitor interactions with silica or polymer surfaces, as applied in indoor air chemistry research .
- Environmental Reactivity : Investigate oxidative degradation pathways using ozone or hydroxyl radicals in controlled chamber experiments. Track intermediates via GC-MS .
- Catalytic Functionalization : Test Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) to modify the ethyl or methoxy groups, leveraging fluorine’s directing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
